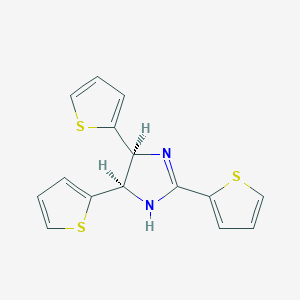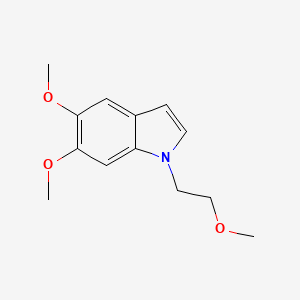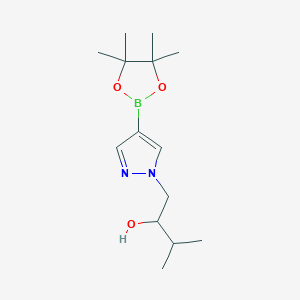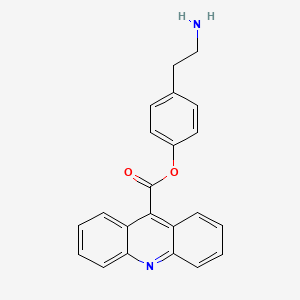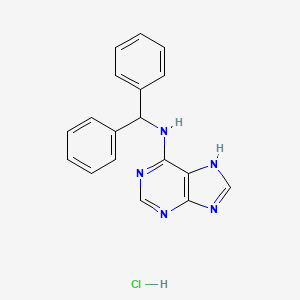![molecular formula C22H25NO2 B12939028 [4-(1-Hexyl-1H-indol-2-yl)phenyl]acetic acid CAS No. 88561-09-5](/img/structure/B12939028.png)
[4-(1-Hexyl-1H-indol-2-yl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features a hexyl group attached to the indole ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid typically involves the construction of the indole ring followed by the introduction of the hexyl group and the phenylacetic acid moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The hexyl group can be introduced through alkylation reactions, and the phenylacetic acid moiety can be attached via Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Acylation: The phenylacetic acid moiety can undergo acylation reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Acylation: Acyl chlorides or anhydrides are used in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Acylation: Esters or amides of phenylacetic acid.
Aplicaciones Científicas De Investigación
2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, influencing cellular processes. The hexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The phenylacetic acid moiety can contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
2-Phenylindole: Lacks the hexyl group but shares the indole and phenyl moieties.
1-Hexyl-2-phenylindole: Similar structure but without the acetic acid moiety.
Uniqueness
2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid is unique due to the combination of the hexyl group, indole ring, and phenylacetic acid moiety. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
88561-09-5 |
|---|---|
Fórmula molecular |
C22H25NO2 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
2-[4-(1-hexylindol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C22H25NO2/c1-2-3-4-7-14-23-20-9-6-5-8-19(20)16-21(23)18-12-10-17(11-13-18)15-22(24)25/h5-6,8-13,16H,2-4,7,14-15H2,1H3,(H,24,25) |
Clave InChI |
VFWJLEZAOBNSGM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B12938949.png)
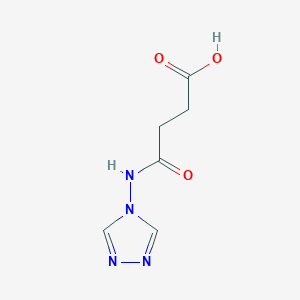
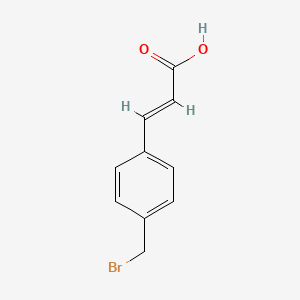
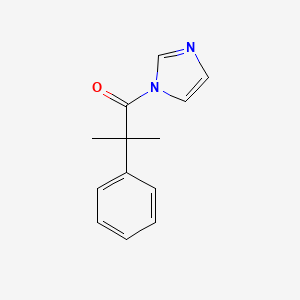
![(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)methanol](/img/structure/B12938976.png)
![6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12938982.png)
